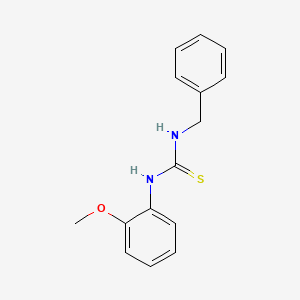![molecular formula C14H16N2O3 B5764501 1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)
1-[3-(2-nitrophenyl)acryloyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-nitrophenyl)acryloyl]piperidine, also known as NPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. NPP is a piperidine derivative that contains a nitrophenyl group and an acryloyl moiety, which makes it a versatile molecule that can be modified to suit different research needs.
作用機序
The mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]piperidine is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways that are involved in inflammation and tumor growth. 1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 1-[3-(2-nitrophenyl)acryloyl]piperidine has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in tumor growth.
Biochemical and Physiological Effects:
1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to exhibit various biochemical and physiological effects in different studies. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 1-[3-(2-nitrophenyl)acryloyl]piperidine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. In addition, 1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to exhibit analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(2-nitrophenyl)acryloyl]piperidine in lab experiments is its versatility and ease of modification. The acryloyl moiety in 1-[3-(2-nitrophenyl)acryloyl]piperidine allows for the attachment of different functional groups, which can be used to tailor the molecule for specific research needs. Another advantage is its relatively low toxicity and good solubility in water and organic solvents. However, one limitation of using 1-[3-(2-nitrophenyl)acryloyl]piperidine is its cost, as it is a relatively expensive compound compared to other piperidine derivatives.
将来の方向性
There are several future directions for the research and development of 1-[3-(2-nitrophenyl)acryloyl]piperidine. One direction is the optimization of 1-[3-(2-nitrophenyl)acryloyl]piperidine derivatives for specific biological targets, such as specific enzymes or signaling pathways. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-[3-(2-nitrophenyl)acryloyl]piperidine in animal models and humans, which can provide valuable information for the development of new drugs. Furthermore, the development of novel drug delivery systems for 1-[3-(2-nitrophenyl)acryloyl]piperidine and its derivatives can enhance their efficacy and reduce their toxicity.
合成法
The synthesis of 1-[3-(2-nitrophenyl)acryloyl]piperidine can be achieved through several methods, including the reaction of piperidine with 2-nitrobenzaldehyde and acryloyl chloride in the presence of a base catalyst. Another method involves the condensation of 2-nitrobenzaldehyde with piperidine in the presence of an acid catalyst, followed by the addition of acryloyl chloride. Both methods yield 1-[3-(2-nitrophenyl)acryloyl]piperidine in good yields and purity.
科学的研究の応用
1-[3-(2-nitrophenyl)acryloyl]piperidine has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo studies. 1-[3-(2-nitrophenyl)acryloyl]piperidine has also been investigated as a potential lead compound for the development of new drugs that target specific biological pathways.
特性
IUPAC Name |
(E)-3-(2-nitrophenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14(15-10-4-1-5-11-15)9-8-12-6-2-3-7-13(12)16(18)19/h2-3,6-9H,1,4-5,10-11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLMHZVLDFADJR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Nitrophenyl)acryloyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)
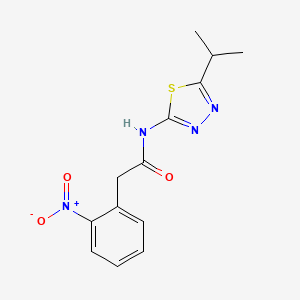
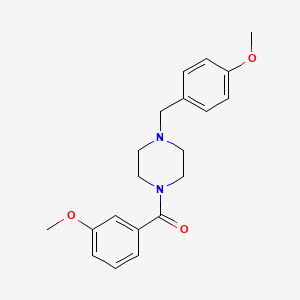
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)
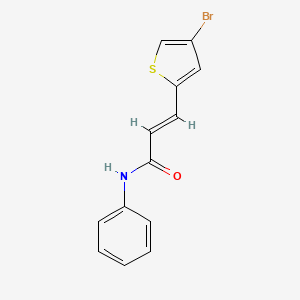
![N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5764476.png)

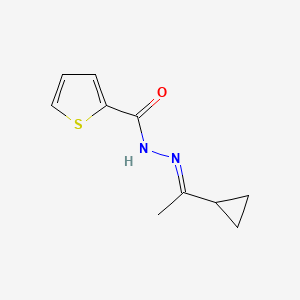
![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
![1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)
